molecular formula C15H29BrO2 B3057804 Tert-butyl 11-bromoundecanoate CAS No. 85216-74-6

Tert-butyl 11-bromoundecanoate

Cat. No.: B3057804
CAS No.: 85216-74-6
M. Wt: 321.29 g/mol
InChI Key: DIESFLMSMKQGRI-UHFFFAOYSA-N
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Description

Tert-butyl 11-bromoundecanoate is an organic compound with the molecular formula C15H29BrO2. It is a member of the alkyl halides family and is characterized by the presence of a bromine atom attached to an undecanoate chain, which is further esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 11-bromoundecanoate can be synthesized through several methods. One common method involves the esterification of 11-bromoundecanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Esterification Reaction: 11-bromoundecanoic acid reacts with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C, for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 11-bromoundecanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are used in solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as alcohols, ethers, or amines.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: The major products are carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Tert-butyl 11-bromoundecanoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

    Medicine: this compound is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of tert-butyl 11-bromoundecanoate involves its reactivity as an alkyl halide. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    11-bromoundecanoic acid: Similar structure but lacks the tert-butyl ester group.

    Tert-butyl 10-bromodecanoate: Similar structure but with a shorter carbon chain.

    Tert-butyl 12-bromododecanoate: Similar structure but with a longer carbon chain.

Uniqueness

Tert-butyl 11-bromoundecanoate is unique due to the presence of both the bromine atom and the tert-butyl ester group. This combination provides distinct reactivity and steric properties, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

tert-butyl 11-bromoundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIESFLMSMKQGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454816
Record name 11-bromoundecanoic acid t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85216-74-6
Record name 11-bromoundecanoic acid t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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